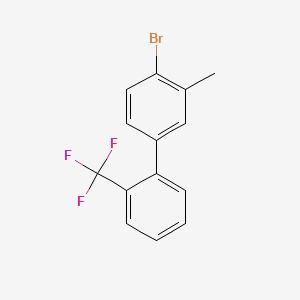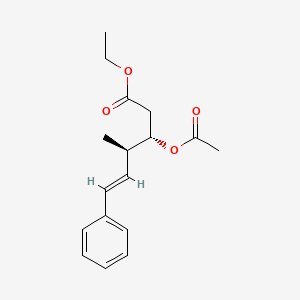
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate is an organic compound with the molecular formula C17H22O4. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid. The presence of both an acetoxy group and a phenyl group in its structure makes it a versatile compound in organic synthesis and various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate typically involves a multi-step process. One common method is the esterification reaction, where an alcohol reacts with an acid in the presence of a catalyst. The specific steps include:
Formation of the Alcohol Intermediate: The starting material, often a hex-5-enoic acid derivative, undergoes a reduction reaction to form the corresponding alcohol.
Esterification: The alcohol intermediate reacts with acetic anhydride in the presence of a base such as pyridine to form the acetoxy ester.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (3S,4R,E) isomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
科学的研究の応用
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of (3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological pathways. The phenyl group may also play a role in binding to receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
Ethyl 3-acetoxy-4-methylhex-5-enoate: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Methyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
(3S,4R)-Ethyl 3-hydroxy-4-methyl-6-phenylhex-5-enoate: Contains a hydroxy group instead of an acetoxy group, leading to different chemical behavior.
Uniqueness
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate is unique due to its specific chiral configuration and the presence of both an acetoxy and a phenyl group
特性
分子式 |
C17H22O4 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
ethyl (E,3S,4R)-3-acetyloxy-4-methyl-6-phenylhex-5-enoate |
InChI |
InChI=1S/C17H22O4/c1-4-20-17(19)12-16(21-14(3)18)13(2)10-11-15-8-6-5-7-9-15/h5-11,13,16H,4,12H2,1-3H3/b11-10+/t13-,16+/m1/s1 |
InChIキー |
JWTYHTMUMAEEMA-LAXYTXAUSA-N |
異性体SMILES |
CCOC(=O)C[C@@H]([C@H](C)/C=C/C1=CC=CC=C1)OC(=O)C |
正規SMILES |
CCOC(=O)CC(C(C)C=CC1=CC=CC=C1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




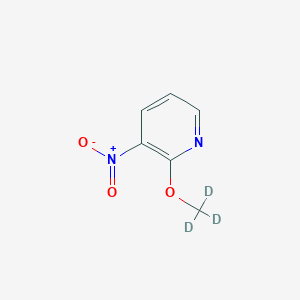

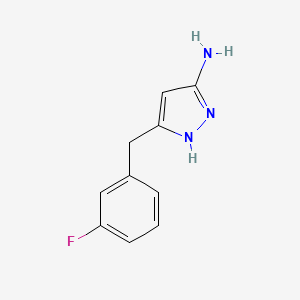
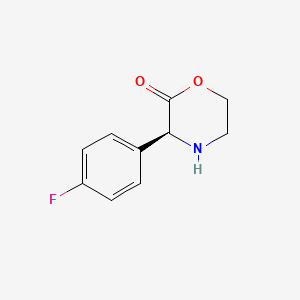
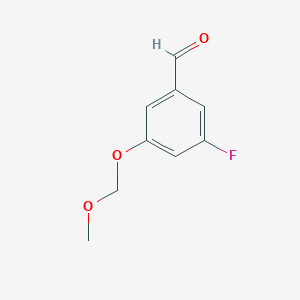
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)
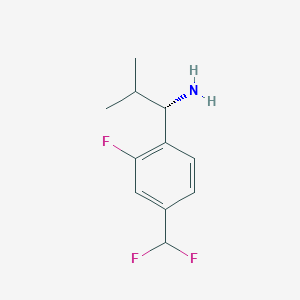

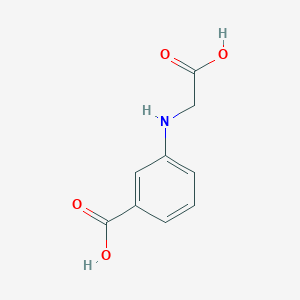

![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)
